methyl (7-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Overview
Description
This compound is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . It is also used in the preparation of 2-chloro-3-fluorobromobenzene and 4- ((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .
Synthesis Analysis
The synthesis of this compound involves various processes. For instance, 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-substituted-phenyl-2H-1,3-thiazin-2-yl-amino) acetate has been efficiently formulated via coupling 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate with amino thiazine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H9O2N1Cl1F1 . It has a molecular weight of 202.61 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) and its metal (II) complexes, [M(L) 2 (H 2 O) 2] (M = Mn, Co, Ni, Cu, and Zn), were successfully synthesized and characterized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a solid form and a brown color . Its melting point is greater than 350°C , and it has a molar conductance of 16 Ohm-1·cm2·mol^-1 .Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[7-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO6/c1-11-14-5-4-13(8-18(14)30-21(27)15(11)9-20(26)28-2)29-10-19(25)24-17-6-3-12(22)7-16(17)23/h3-8H,9-10H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVTXUQQTJRDRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)F)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.